molecular formula C22H29NO B5414006 N-[1-(1-adamantyl)ethyl]-3-(4-methylphenyl)acrylamide

N-[1-(1-adamantyl)ethyl]-3-(4-methylphenyl)acrylamide

Cat. No. B5414006
M. Wt: 323.5 g/mol
InChI Key: ZBGGPKGVFRMTHB-BQYQJAHWSA-N
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Description

“N-[1-(1-adamantyl)ethyl]-3-(4-methylphenyl)acrylamide” is a compound that contains an adamantyl group, which is a type of bulky, three-dimensional structure found in chemistry . The adamantyl group is known for its stability and unique chemical properties . The compound also contains an acrylamide group, which is a functional group consisting of an acryl group conjugated to an amide .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar adamantyl compounds often involves reactions such as selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the adamantyl group, a bulky, cage-like structure, attached to an acrylamide group. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the adamantyl group, which is known to be chemically stable . The acrylamide group could potentially undergo reactions typical of carbon–nitrogen double bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the adamantyl group, which is known for its stability and unique chemical properties . The exact properties would need to be determined experimentally.

properties

IUPAC Name

(E)-N-[1-(1-adamantyl)ethyl]-3-(4-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c1-15-3-5-17(6-4-15)7-8-21(24)23-16(2)22-12-18-9-19(13-22)11-20(10-18)14-22/h3-8,16,18-20H,9-14H2,1-2H3,(H,23,24)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGGPKGVFRMTHB-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC(C)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC(C)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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